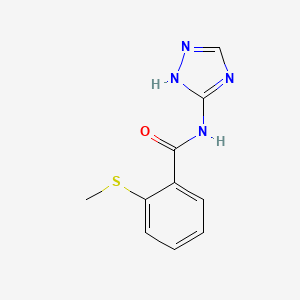![molecular formula C21H14FN3O B5291410 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5291410.png)
3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a novel chemical entity that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not yet fully understood. However, it is believed that the compound exerts its anti-proliferative and anti-inflammatory effects by inhibiting various signaling pathways involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile are currently being studied. Preliminary studies have shown that the compound exhibits low toxicity and is well-tolerated in vivo. Additionally, the compound has been shown to exhibit good bioavailability and pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its potential anti-proliferative and anti-inflammatory effects, as well as its low toxicity and good bioavailability. However, limitations include the lack of understanding of the compound's mechanism of action and the need for further studies to fully characterize its biochemical and physiological effects.
Future Directions
There are several future directions for research on 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further study the compound's mechanism of action and identify the signaling pathways involved in its anti-proliferative and anti-inflammatory effects. Another direction is to study the compound's potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the compound's pharmacokinetic properties and toxicity should be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-fluoroacetophenone with furfural in the presence of ammonium acetate to produce 5-(4-fluorophenyl)-2-furfural. This intermediate is then reacted with 5-methyl-1H-benzimidazole-2-carbaldehyde in the presence of potassium carbonate and acetonitrile to produce the final product.
Scientific Research Applications
The compound 3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown potential applications in various fields of scientific research. One such application is in the field of cancer research, where this compound has been shown to exhibit anti-proliferative activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(Z)-3-[5-(4-fluorophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c1-13-2-8-18-19(10-13)25-21(24-18)15(12-23)11-17-7-9-20(26-17)14-3-5-16(22)6-4-14/h2-11H,1H3,(H,24,25)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZJBLGKYFYYAF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
![2-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5291341.png)
![ethyl 2-(3-allyl-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5291347.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291349.png)

![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5291356.png)
![N-methyl-2-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine dihydrochloride](/img/structure/B5291362.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291368.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5291376.png)
![N-cyclopropyl-7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5291384.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide](/img/structure/B5291397.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291415.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291417.png)